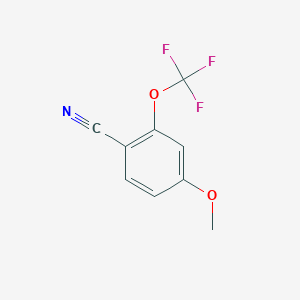

4-Methoxy-2-(trifluoromethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-2-(trifluoromethoxy)benzonitrile, also known as MTBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications. It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of 4-Methoxy-2-(trifluoromethoxy)benzonitrile is C9H6F3NO2, and its molecular weight is 217.14 g/mol . The InChI code for this compound is 1S/C9H6F3NO2/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4H,1H3 .Applications De Recherche Scientifique

Electron-Withdrawing Substituent

4-Methoxy-2-(trifluoromethoxy)benzonitrile, due to its electron-withdrawing properties, is significant in the field of chemistry. The trifluoromethoxy group is observed to be superior to both methoxy and trifluoromethyl groups in terms of promoting a hydrogen/metal permutation. It exerts a long-range effect that still considerably lowers the basicity of arylmetal compounds when located in a more remote meta or even para position, significantly affecting the chemical reactivity and stability of the compounds it is part of (Castagnetti & Schlosser, 2002).

Electrolyte Additive in High Voltage Lithium Ion Batteries

The compound has been used as an electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode of high voltage lithium ion batteries. Studies show that its usage leads to an enhancement of the cyclic stability of the cathode material, indicating its potential for improving the efficiency and durability of high-voltage lithium-ion batteries (Huang et al., 2014).

Liquid Crystalline Behavior and Photophysical Properties

The compound also exhibits liquid crystalline behavior and photophysical properties. It's part of a new series of luminescent benzonitriles with potential mesogenic (liquid crystal-forming) properties. These compounds have been shown to exhibit different liquid crystalline phases and demonstrate good blue light emission properties, suggesting applications in display technologies and light-emitting devices (Ahipa et al., 2014).

Synthesis of Specialized Chemical Compounds

The compound plays a role in the synthesis of specialized chemical compounds. For instance, it's involved in the one-pot synthesis of 4-methoxy(aralkoxy)imino-areno[1,3]oxazin-2-ones and other complex molecules. This highlights its utility in the synthesis of complex organic molecules which can have various applications in medicinal chemistry and materials science (Kurz et al., 2004).

Propriétés

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAVWNDFNGBFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(trifluoromethoxy)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)

![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)